molecular formula C4H10ClNO4S B13555967 2-Amino-3-methanesulfonylpropanoic acid hydrochloride

2-Amino-3-methanesulfonylpropanoic acid hydrochloride

Cat. No.: B13555967
M. Wt: 203.65 g/mol
InChI Key: MEUMPLRNHYPMFB-UHFFFAOYSA-N
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Description

2-Amino-3-methanesulfonylpropanoic acid hydrochloride is an organic compound with the molecular formula C₄H₁₀ClNO₄S and a molecular weight of 203.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methanesulfonylpropanoic acid hydrochloride typically involves the reaction of methanesulfonyl chloride with a suitable amino acid precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methanesulfonylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-methanesulfonylpropanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methanesulfonylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylsulfonylpropanoic acid
  • 2-Amino-3-ethanesulfonylpropanoic acid
  • 2-Amino-3-propanesulfonylpropanoic acid

Uniqueness

2-Amino-3-methanesulfonylpropanoic acid hydrochloride is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C4H10ClNO4S

Molecular Weight

203.65 g/mol

IUPAC Name

2-amino-3-methylsulfonylpropanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO4S.ClH/c1-10(8,9)2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H

InChI Key

MEUMPLRNHYPMFB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

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